Cas no 2097935-09-4 (1-(2,4-dichlorobenzoyl)-4-(1,2,5-thiadiazol-3-yl)piperazine)

1-(2,4-dichlorobenzoyl)-4-(1,2,5-thiadiazol-3-yl)piperazine 化学的及び物理的性質
名前と識別子
-
- 1-(2,4-dichlorobenzoyl)-4-(1,2,5-thiadiazol-3-yl)piperazine
- F6549-1203
- AKOS032466964
- 2097935-09-4
- (2,4-dichlorophenyl)-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]methanone
-
- インチ: 1S/C13H12Cl2N4OS/c14-9-1-2-10(11(15)7-9)13(20)19-5-3-18(4-6-19)12-8-16-21-17-12/h1-2,7-8H,3-6H2
- InChIKey: QLRHGMIZWMDSMO-UHFFFAOYSA-N
- ほほえんだ: ClC1C=C(C=CC=1C(N1CCN(C2C=NSN=2)CC1)=O)Cl
計算された属性
- せいみつぶんしりょう: 342.0108876g/mol
- どういたいしつりょう: 342.0108876g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 21
- 回転可能化学結合数: 2
- 複雑さ: 381
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 77.6Ų
1-(2,4-dichlorobenzoyl)-4-(1,2,5-thiadiazol-3-yl)piperazine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6549-1203-4mg |
1-(2,4-dichlorobenzoyl)-4-(1,2,5-thiadiazol-3-yl)piperazine |
2097935-09-4 | 4mg |
$66.0 | 2023-09-08 | ||
Life Chemicals | F6549-1203-5μmol |
1-(2,4-dichlorobenzoyl)-4-(1,2,5-thiadiazol-3-yl)piperazine |
2097935-09-4 | 5μmol |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6549-1203-2mg |
1-(2,4-dichlorobenzoyl)-4-(1,2,5-thiadiazol-3-yl)piperazine |
2097935-09-4 | 2mg |
$59.0 | 2023-09-08 | ||
Life Chemicals | F6549-1203-20mg |
1-(2,4-dichlorobenzoyl)-4-(1,2,5-thiadiazol-3-yl)piperazine |
2097935-09-4 | 20mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6549-1203-100mg |
1-(2,4-dichlorobenzoyl)-4-(1,2,5-thiadiazol-3-yl)piperazine |
2097935-09-4 | 100mg |
$248.0 | 2023-09-08 | ||
Life Chemicals | F6549-1203-25mg |
1-(2,4-dichlorobenzoyl)-4-(1,2,5-thiadiazol-3-yl)piperazine |
2097935-09-4 | 25mg |
$109.0 | 2023-09-08 | ||
Life Chemicals | F6549-1203-1mg |
1-(2,4-dichlorobenzoyl)-4-(1,2,5-thiadiazol-3-yl)piperazine |
2097935-09-4 | 1mg |
$54.0 | 2023-09-08 | ||
Life Chemicals | F6549-1203-75mg |
1-(2,4-dichlorobenzoyl)-4-(1,2,5-thiadiazol-3-yl)piperazine |
2097935-09-4 | 75mg |
$208.0 | 2023-09-08 | ||
Life Chemicals | F6549-1203-40mg |
1-(2,4-dichlorobenzoyl)-4-(1,2,5-thiadiazol-3-yl)piperazine |
2097935-09-4 | 40mg |
$140.0 | 2023-09-08 | ||
Life Chemicals | F6549-1203-10μmol |
1-(2,4-dichlorobenzoyl)-4-(1,2,5-thiadiazol-3-yl)piperazine |
2097935-09-4 | 10μmol |
$69.0 | 2023-09-08 |
1-(2,4-dichlorobenzoyl)-4-(1,2,5-thiadiazol-3-yl)piperazine 関連文献
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Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
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Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
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Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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9. Back matter
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
1-(2,4-dichlorobenzoyl)-4-(1,2,5-thiadiazol-3-yl)piperazineに関する追加情報
Introduction to 1-(2,4-dichlorobenzoyl)-4-(1,2,5-thiadiazol-3-yl)piperazine (CAS No. 2097935-09-4)
1-(2,4-dichlorobenzoyl)-4-(1,2,5-thiadiazol-3-yl)piperazine, identified by its CAS number 2097935-09-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of heterocyclic derivatives, featuring a piperazine core linked to a 1,2,5-thiadiazole moiety and a 2,4-dichlorobenzoyl group. The unique structural configuration of this molecule imparts distinct chemical properties that make it a promising candidate for further exploration in drug discovery and development.
The piperazine ring is a well-known pharmacophore in medicinal chemistry, often found in drugs targeting central nervous system disorders, antihistamines, and antimicrobial agents. Its structural flexibility and ability to form hydrogen bonds make it an ideal scaffold for designing bioactive molecules. In 1-(2,4-dichlorobenzoyl)-4-(1,2,5-thiadiazol-3-yl)piperazine, the presence of the 1,2,5-thiadiazole ring enhances the molecule's potential bioactivity by introducing additional hydrogen bond donors and acceptors. This moiety is known for its role in various biological processes, including antimicrobial and anti-inflammatory activities.
The 2,4-dichlorobenzoyl group further contributes to the compound's chemical profile by providing electron-withdrawing effects and increasing lipophilicity. These structural features can influence the molecule's solubility, permeability across biological membranes, and overall pharmacokinetic properties. The combination of these functional groups makes 1-(2,4-dichlorobenzoyl)-4-(1,2,5-thiadiazol-3-yl)piperazine a versatile compound with potential applications in multiple therapeutic areas.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of such compounds with greater accuracy. Studies have shown that the structural features of 1-(2,4-dichlorobenzoyl)-4-(1,2,5-thiadiazol-3-yl)piperazine align well with known binding pockets of target enzymes and receptors. For instance, the piperazine ring can interact with polar residues in protein binding sites, while the 1,2,5-thiadiazole moiety can form stable hydrogen bonds with hydrophilic regions.
In vitro studies have begun to explore the potential pharmacological effects of this compound. Initial experiments suggest that it may exhibit inhibitory activity against certain enzymes implicated in inflammatory pathways. The dichlorobenzoyl group has been observed to modulate enzyme activity by competing with natural substrates or altering enzyme conformation. Additionally, the thiadiazole ring has shown promise in disrupting bacterial biofilms and inhibiting microbial growth.
The synthesis of 1-(2,4-dichlorobenzoyl)-4-(1,2,5-thiadiazol-3-yl)piperazine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key synthetic steps include condensation reactions between appropriately substituted precursors followed by functional group transformations. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to introduce the piperazine and thiadiazole moieties efficiently.
The compound's stability under various conditions is another critical aspect that has been investigated. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) have been utilized to characterize its molecular structure and confirm its identity. Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) have further provided insights into its thermal stability and decomposition behavior.
Future research directions for 1-(2,4-dichlorobenzoyl)-4-(1,2,5-thiadiazol-3-yl)piperazine include exploring its interactions with biological targets through structure-activity relationship (SAR) studies. By systematically modifying specific functional groups within the molecule, researchers aim to enhance its potency and selectivity for desired therapeutic effects. Additionally, pharmacokinetic studies will be crucial in understanding how the compound behaves within living systems.
The potential applications of this compound extend beyond traditional pharmaceuticals. Its unique chemical properties make it a valuable tool for developing agrochemicals and specialty chemicals. For example, derivatives of 1-(2,4-dichlorobenzoyl)-4-(1,2,5-thiadiazol-3-yl)piperazine could be designed to exhibit herbicidal or fungicidal activity while minimizing environmental impact.
In conclusion, 1-(2 , 4 - dich lor ob enz oy l ) - 4 - ( 1 , 2 , 5 - thi ad ia z ol - 3 - y l ) p ip er az ine (CAS No . 2097935 -09 - 4 ) represents an exciting area of research with significant potential in pharmaceuticals . Its structural features , combined with recent advances in synthetic chemistry and computational biology , position it as a promising candidate for further development . As more data becomes available on its biological activity and pharmacokinetic properties , this compound is likely to play an important role in addressing unmet medical needs .
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